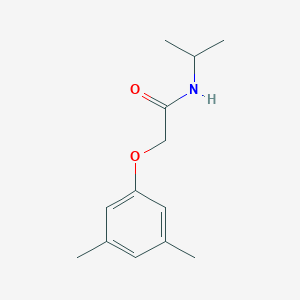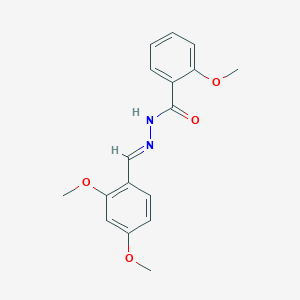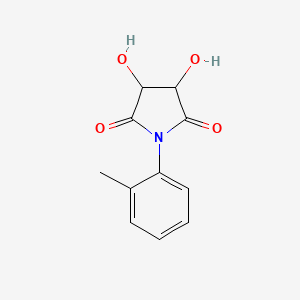
2-(3,5-dimethylphenoxy)-N-isopropylacetamide
Vue d'ensemble
Description
2-(3,5-dimethylphenoxy)-N-isopropylacetamide, also known as DPAI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPAI is a derivative of acetamide and isopropylamine, and its chemical structure is C12H18NO2.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-isopropylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells, bacteria, and fungi. 2-(3,5-dimethylphenoxy)-N-isopropylacetamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
2-(3,5-dimethylphenoxy)-N-isopropylacetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(3,5-dimethylphenoxy)-N-isopropylacetamide can inhibit the growth and proliferation of cancer cells, bacteria, and fungi. Additionally, 2-(3,5-dimethylphenoxy)-N-isopropylacetamide has been shown to have antioxidant properties and may protect against oxidative stress. In animal studies, 2-(3,5-dimethylphenoxy)-N-isopropylacetamide has been shown to improve cognitive function and memory in models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,5-dimethylphenoxy)-N-isopropylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 2-(3,5-dimethylphenoxy)-N-isopropylacetamide has been shown to have low toxicity in animal studies, indicating that it may be a safe compound for use in experiments. However, one limitation of 2-(3,5-dimethylphenoxy)-N-isopropylacetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(3,5-dimethylphenoxy)-N-isopropylacetamide. One area of interest is the development of 2-(3,5-dimethylphenoxy)-N-isopropylacetamide as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-(3,5-dimethylphenoxy)-N-isopropylacetamide and to identify its molecular targets. Finally, the development of novel derivatives of 2-(3,5-dimethylphenoxy)-N-isopropylacetamide may lead to the discovery of compounds with improved efficacy and safety profiles.
Applications De Recherche Scientifique
2-(3,5-dimethylphenoxy)-N-isopropylacetamide has potential applications in various fields of scientific research. It has been studied for its anticancer, antibacterial, and antifungal properties. 2-(3,5-dimethylphenoxy)-N-isopropylacetamide has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-(3,5-dimethylphenoxy)-N-isopropylacetamide has been studied for its ability to inhibit the growth of certain viruses.
Propriétés
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9(2)14-13(15)8-16-12-6-10(3)5-11(4)7-12/h5-7,9H,8H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLMAFKBBUPGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(diethylamino)-3-[2-methoxy-5-({[(3-methyl-3-oxetanyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3881369.png)


![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B3881400.png)
![(2S)-1-{5-[5-methyl-2-(1H-pyrazol-1-yl)phenyl]-4-phenyl-1H-imidazol-1-yl}propan-2-ol](/img/structure/B3881412.png)

![8-[1-(2-thienylcarbonyl)piperidin-4-yl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3881429.png)
![4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B3881431.png)
![1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine](/img/structure/B3881443.png)
![N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B3881449.png)

![4-fluoro-N-{[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B3881471.png)

